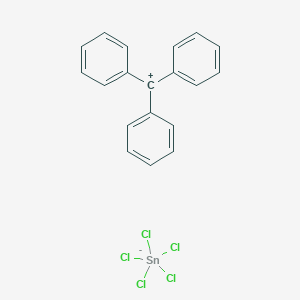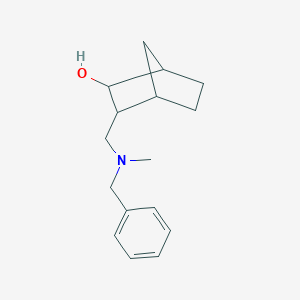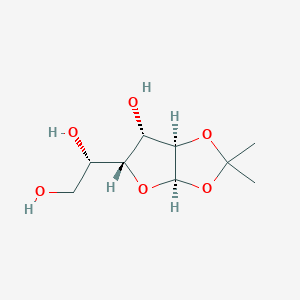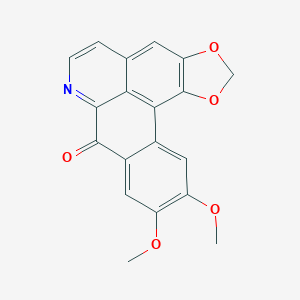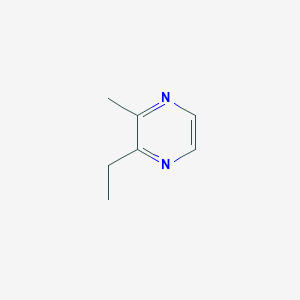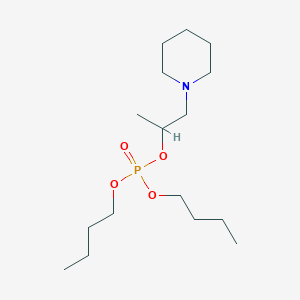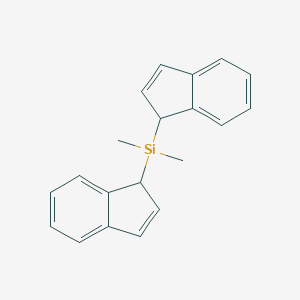
di(1H-inden-1-yl)dimethylsilane
Overview
Description
Di(1H-inden-1-yl)dimethylsilane, also known as DIDS, is an organosilicon compound that is widely used in synthetic organic chemistry. It is a colorless, volatile liquid with a boiling point of 140°C and a melting point of -17°C. DIDS is used in a variety of applications, including the synthesis of polymers, the preparation of pharmaceuticals, and the development of new materials. It is also used in the synthesis of polymers, as a catalyst for organic reactions, and as an intermediate in the synthesis of other organosilicon compounds.
Scientific Research Applications
Polymer Coating Production
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS), a related compound, has been synthesized for polymer coating production with good dielectric properties for electronics, characterized by various analytical techniques (Levchenko et al., 2020).
Ansa-Metallocene Complex Synthesis
- The synthesis of ansa-metallocene complexes containing the bis(2-methyl-4,5,6,7-tetrahydro-1H-inden-1-yl)dimethylsilane ligand for metal complexes like ZrCl2 and TiCl2 was explored, demonstrating the compound's utility in organometallic chemistry (Halterman et al., 2000).
Synthesis of Sila-2,4-Cyclopentadienes
- Research on di(alkyn-1-yl)dimethylsilanes led to the production of sila-2,4-cyclopentadienes, demonstrating the compound's potential in synthesizing novel organosilicon structures (Wrackmeyer et al., 2004).
Photochemistry Applications
- Di(9-anthryl)dimethylsilane, a related compound, was used to produce [4+2] intramolecular addition products, showcasing potential applications in photochemical processes (Sakurai et al., 1985).
Deshielding Effect in NMR Spectroscopy
- A novel metallocyclic bis(tetracarbonyliron)dimethylsilane was prepared, showing a significant deshielding effect on the 29Si nucleus in NMR spectroscopy, highlighting the compound's relevance in analytical chemistry (Bikovetz et al., 1980).
Synthesis of Novel Silicon-Based Compounds
- Silicon-based benzimidazole derivatives were synthesized, showing potential as blue emitters in OLEDs, indicating the compound's application in material science (Ma et al., 2011).
Safety and Hazards
properties
IUPAC Name |
bis(1H-inden-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYTUIWIDDBVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


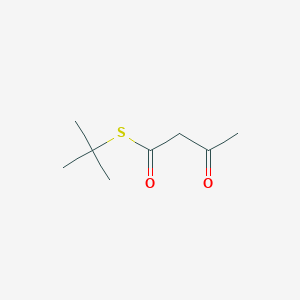
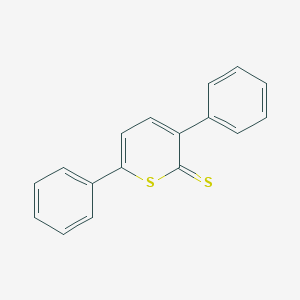
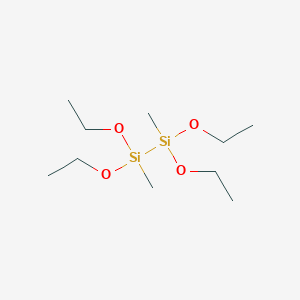

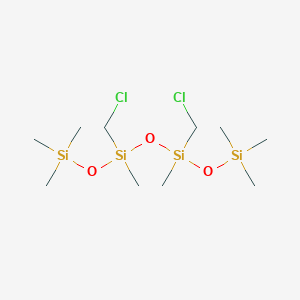
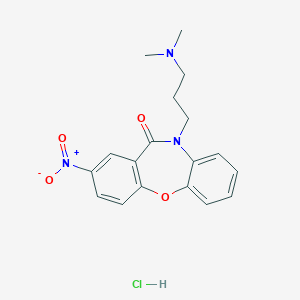
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
